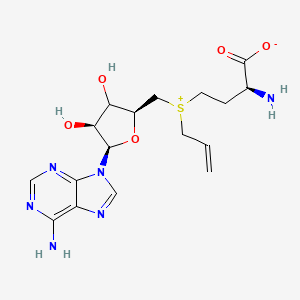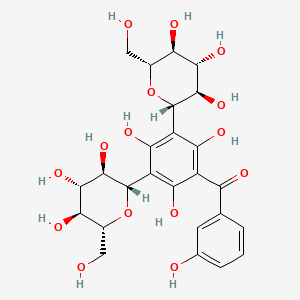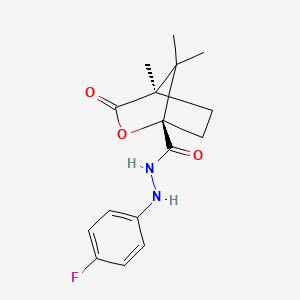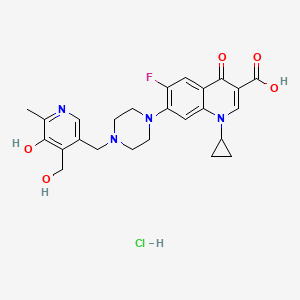
Antibacterial agent 154
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 154: is a fluoroquinolone derivative known for its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. This compound has shown significant effectiveness in vivo, particularly in a mouse model of staphylococcal sepsis . It is a promising candidate in the fight against bacterial infections due to its potent antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial agent 154 involves multiple steps, starting with the preparation of the fluoroquinolone core. The process typically includes the following steps:
Formation of the Fluoroquinolone Core: This involves the cyclization of a suitable precursor, often using a combination of heating and catalytic agents.
Functionalization: The core structure is then functionalized with various substituents to enhance its antibacterial properties. This step may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and potency.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 154 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the fluoroquinolone core, potentially enhancing its antibacterial activity.
Reduction: Reduction reactions can be used to alter specific substituents, affecting the compound’s overall properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the functionalization of the fluoroquinolone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide or thiols are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of the fluoroquinolone core, each with unique antibacterial properties.
Scientific Research Applications
Antibacterial agent 154 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of fluoroquinolone derivatives and their synthesis.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new antibacterial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of Antibacterial agent 154 involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Moxifloxacin: Used in the treatment of various bacterial infections, including those resistant to other antibiotics.
Uniqueness: Antibacterial agent 154 stands out due to its enhanced efficacy against both Gram-positive and Gram-negative bacteria, making it a versatile option in antibacterial therapy. Its unique structural modifications provide it with superior binding affinity to bacterial enzymes, resulting in potent antibacterial activity even at lower concentrations .
Properties
Molecular Formula |
C25H28ClFN4O5 |
|---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H27FN4O5.ClH/c1-14-23(32)19(13-31)15(10-27-14)11-28-4-6-29(7-5-28)22-9-21-17(8-20(22)26)24(33)18(25(34)35)12-30(21)16-2-3-16;/h8-10,12,16,31-32H,2-7,11,13H2,1H3,(H,34,35);1H |
InChI Key |
BSAHOJNWLNCMAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CN2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


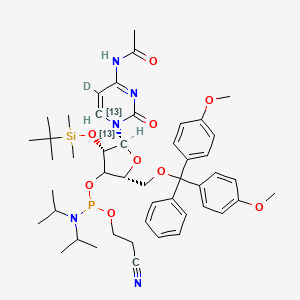
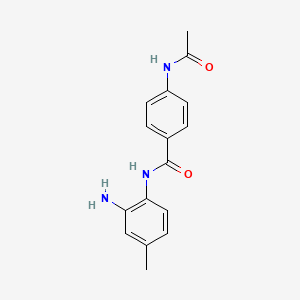

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

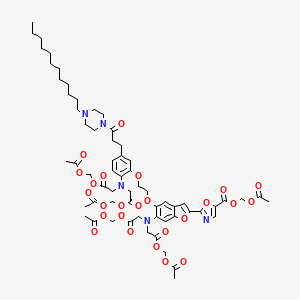
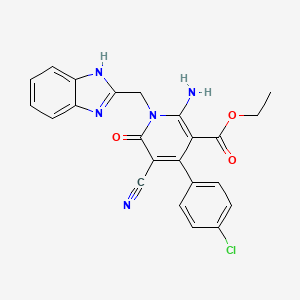
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
